1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-(3-methylphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(E)-(3-methylphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features a unique combination of functional groups, including oxadiazole, triazole, and hydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(E)-(3-methylphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple stepsThe reaction conditions often involve the use of solvents like toluene and reagents such as gaseous ammonia and hydrogen peroxide .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(E)-(3-methylphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and hydrazide groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane and ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(E)-(3-methylphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: It is explored for use in the development of new materials with specific electronic and optical properties.
Industrial Chemistry: The compound can be used as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(E)-(3-methylphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: This compound shares the oxadiazole ring but has different substituents, leading to distinct chemical properties.
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide: This compound has similar structural features but includes bromine atoms, which can affect its reactivity and applications.
Properties
Molecular Formula |
C14H14N8O2 |
---|---|
Molecular Weight |
326.31 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-(3-methylphenyl)methylideneamino]triazole-4-carboxamide |
InChI |
InChI=1S/C14H14N8O2/c1-8-4-3-5-10(6-8)7-16-18-14(23)11-9(2)22(21-17-11)13-12(15)19-24-20-13/h3-7H,1-2H3,(H2,15,19)(H,18,23)/b16-7+ |
InChI Key |
BDIYDINSXGOGDO-FRKPEAEDSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)C |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C |
Origin of Product |
United States |
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